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Executive Summary

In the domain of hydrophobic azo dyes, C.I. Disperse Red 167 (DR 167) and C.I.[1][2][3]
Disperse Red 167:1 (DR 167:1) represent a critical case study in structural isomerism and its
impact on physicochemical behavior.[1] While often treated interchangeably in bulk textile
applications, these molecules possess distinct chemical identities defined by the acyl chain
length on the coupling component’s amine functionality.

For researchers and drug development professionals—particularly those involved in
Extractables & Leachables (E&L) studies for medical devices or pharmaceutical packaging—
distinguishing these two congeners is vital.[1] The structural variance (propionyl vs. acetyl)
alters lipophilicity (

), molecular weight, and toxicological metabolic pathways.[1] This guide provides a definitive
scientific breakdown of their differences, synthesis routes, and analytical separation strategies.

Chemical Identity & Structural Divergence[1][3]
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The fundamental difference lies in the acylamino substituent at the 3-position of the coupling
component (aniline ring).[1]

o Disperse Red 167 carries a Propionamido group (
)[1]

e Disperse Red 167:1 carries an Acetamido group (
)[11[4]

This single methylene unit (

) difference results in a molecular weight shift of approx. 14 Da and alters the steric bulk around
the azo linkage.[1]

ble 1- Physicochemical C :

Feature Disperse Red 167 Disperse Red 167:1
C.l1. Number 11338 11338:1
CAS Registry 26850-12-4 / 61968-52-3 1533-78-4 / 79300-13-3

Molecular Formula

Molecular Weight 519.93 g/mol 505.91 g/mol

Key Substituent Propionyl (Propionamide) Acetyl (Acetamide)
Lipophilicity Higher (More hydrophobic) Lower (Relative to 167)
IUPAC Fragment 3-propanoylamino...[1] 3-acetamido...[1][4][5]

Synthesis & Manufacturing Logic

Understanding the synthesis pathway reveals why these two variants exist. Both dyes utilize
the same diazo component but diverge at the acylation step of the coupling component.

Mechanistic Pathway[1][2]

e Diazo Component: Both use 2-chloro-4-nitroaniline, diazotized using nitrosyl sulfuric acid.[1]
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e Coupling Component Precursor: The common precursor is 3-amino-N,N-bis(2-
acetoxyethyl)aniline.[1]

» Divergence Point:
o DR 167: The precursor is acylated with Propionic Anhydride.[1]
o DR 167:1: The precursor is acylated with Acetic Anhydride.[1]

The choice of propionic anhydride for DR 167 was historically driven to improve sublimation
fastness.[1] The longer alkyl chain increases the van der Waals forces and slightly disrupts the
crystal lattice energy, often improving the diffusion rate into polyester matrices during high-
temperature exhaust dyeing.

Visualization: Synthesis Workflow

Precursor: 3-amino-N,N-bis(2-acetoxyethyl)aniline

Acylation Path A Acylation Path B

Reagent: Propionic Anhydride Reagent: Acetic Anhydride
Coupler A: Diazo Component: Coupler B:
3-Propanoylamino-derivative 2-Chloro-4-nitroaniline (Diazotized) 3-Acetamido-derivative

Coupling (pH 4-5)

Disperse Red 167 Disperse Red 167:1
(MW 519.93) (MW 505.91)

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways for DR 167 and DR 167:1 showing the critical acylation
step.[1]
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Physicochemical Performance & Applications
Thermomigration and Fastness

In textile applications, the propionyl group (DR 167) generally imparts superior sublimation
fastness compared to the acetyl group (DR 167:1).[1]

e Mechanism: The longer aliphatic chain increases the molecule's solubility in the polymer
matrix (polyester) relative to the surface, reducing the tendency of the dye to migrate out
during heat setting (thermomigration).[1]

e Result: DR 167 is preferred for high-performance sportswear requiring high wash/fastness
standards.[1] DR 167:1 is often a cost-effective alternative where extreme fastness is less
critical.[1]

Solubility in Supercritical Fluids

Research indicates that DR 167:1 exhibits distinct solubility profiles in supercritical

compared to DR 167, making it a candidate of interest for anhydrous dyeing technologies. The
slightly lower molecular weight and polarity difference affect the solvation shell in SC-

[1]
Toxicological & Drug Development Context (E&L)

For pharmaceutical scientists, these dyes are relevant as potential leachables from colored
secondary packaging or labeling materials.

Metabolic Cleavage Hazards

Both dyes are monoazo compounds.[1] Under reductive conditions (e.g., gut microflora or liver
azoreductases), the azo bond cleaves.[1]

o Common Metabolite:2-chloro-4-nitroaniline (toxic, potential mutagen).[1]
» Divergent Metabolites:
o DR 167 yields: 3-amino-4-propionamido-N,N-bis(2-acetoxyethyl)aniline.[1]

o DR 167:1 yields: 3-amino-4-acetamido-N,N-bis(2-acetoxyethyl)aniline.[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8133371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Risk Assessment

In an E&L study, identifying the specific congener is crucial because the toxicological data
(NOAEL, LD50) may differ slightly due to the metabolic burden of the propionyl vs. acetyl
group. The propionyl group is more lipophilic, potentially altering tissue distribution kinetics.

Analytical Protocol: Separation & Identification

Standard UV-Vis spectrophotometry cannot reliably distinguish these two due to overlapping

(approx. 510-520 nm).[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the
mandatory protocol for differentiation.[1]

Protocol: LC-MSIMS Identification

Objective: Distinguish DR 167 from DR 167:1 in a complex matrix (e.g., polymer extract).
1. Sample Preparation:

e Solvent: Dissolve sample in Acetonitrile (ACN) or Tetrahydrofuran (THF).[1]

e Filtration: 0.2 um PTFE filter to remove polymer particulates.[1]

2. HPLC Conditions:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8um).
o Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

» Gradient: 50% B to 95% B over 10 minutes.

3. Mass Spectrometry Parameters (ESI+):

e Mode: Positive lon Mode (

).

e Target lons:
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o DR 167: Scan for

520.2 (
)-[1]
o DR 167:1: Scan for
506.2 (
)[1]
4. Validation Logic: If the peak at retention time

has a parent ion of 520, it is DR 167. If 506, it is DR 167:1.[5]

Visualization: Analytical Decision Tree

m/z = 520.2
Identified: DR 167

[M+H]+ matches 520

Parent lon Analysis

Unknown Red Sample LC Separation o | MS Detection
(Extract) (C18 Column) = (ESI+) ’

M+H]+ matches 506

m/z = 506.2
Identified: DR 167:1

Click to download full resolution via product page

Figure 2: LC-MS decision tree for definitive identification of Disperse Red variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8133371?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/117878
https://eureka.patsnap.com/patent-CN107778919B
https://eureka.patsnap.com/patent-CN107778919B
https://www.colorfuldyes.com/info/classification-of-disperse-dyes-29281972.html
https://www.colorfuldyes.com/info/classification-of-disperse-dyes-29281972.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-1671.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7769917.htm
http://www.worlddyevariety.com/disperse-dyes/disperse-red-167.html
https://www.researchgate.net/figure/Chemical-structure-of-the-dye-Disperse-red-1671-DR1761-Name-DR-79300-l3-31671-CAS_tbl1_347361262
https://www.benchchem.com/product/b8133371/docs#comparative-technical-analysis-disperse-red-167-vs-disperse-red-167-1
https://www.benchchem.com/product/b8133371/docs#comparative-technical-analysis-disperse-red-167-vs-disperse-red-167-1
https://www.benchchem.com/product/b8133371/docs#comparative-technical-analysis-disperse-red-167-vs-disperse-red-167-1
https://www.benchchem.com/product/b8133371/docs#comparative-technical-analysis-disperse-red-167-vs-disperse-red-167-1
https://www.benchchem.com/product/b8133371?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8133371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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